molecular formula C10H10BrNO3S B7586914 (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid

(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B7586914
M. Wt: 304.16 g/mol
InChI Key: CMPSDEZSHLFPNZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid, also known as Br-PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PTP belongs to the class of pyrrolidine-2-carboxylic acid derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can increase the phosphorylation of proteins, which can affect their activity and function. In cancer cells, the inhibition of PTPs by (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can lead to the activation of pro-apoptotic signaling pathways and the inhibition of cell survival pathways. In diabetes, the inhibition of PTPs can improve insulin signaling and glucose uptake in cells. In inflammation, the inhibition of PTPs can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways.
Biochemical and Physiological Effects:
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can induce apoptosis and inhibit cell proliferation. In diabetes, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can improve glucose tolerance and insulin sensitivity. In inflammation, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways. These effects are thought to be due to the inhibition of PTPs by (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its specificity for PTPs. Unlike other compounds that can inhibit multiple enzymes, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to selectively inhibit PTPs. This specificity can reduce the risk of off-target effects and improve the accuracy of experimental results.
One limitation of using (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its solubility. (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has low solubility in aqueous solutions, which can make it difficult to prepare stock solutions and dilutions. This limitation can be overcome by using organic solvents or prodrugs that can improve the solubility of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid.

Future Directions

There are several future directions for the research on (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans. This information can help to optimize the dosing and administration of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in clinical trials. Additionally, the development of new analogs and derivatives of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can improve its potency and selectivity for PTPs. Finally, the use of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in combination with other drugs or therapies can enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of 5-bromothiophene-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid is typically around 50%, and the purity can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cancer cell growth and survival. By inhibiting PTPs, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth.
In diabetes research, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models. This effect is thought to be due to the inhibition of PTPs, which can interfere with insulin signaling pathways.
In inflammation research, (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S/c11-8-4-6(5-16-8)9(13)12-3-1-2-7(12)10(14)15/h4-5,7H,1-3H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPSDEZSHLFPNZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid

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